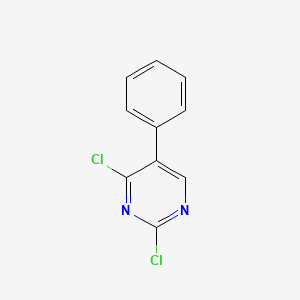

2,4-Dichloro-5-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQCQTSPGLAPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dichloro-5-phenylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dichloro-5-phenylpyrimidine, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of two primary synthetic strategies: the chlorination of a 5-phenyluracil precursor and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] The title compound, this compound, is a versatile building block, featuring two reactive chlorine atoms at the C2 and C4 positions. The presence of the phenyl group at the C5 position introduces unique steric and electronic properties, influencing the regioselectivity of subsequent transformations and allowing for the synthesis of complex molecular architectures. The differential reactivity of the two chlorine atoms makes this molecule a valuable synthon for the sequential introduction of various functionalities.[3]

This guide will explore the most logical and field-proven methods for the synthesis of this important intermediate, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections are considered for the synthesis of this compound. The first approach involves the initial construction of the 5-phenylpyrimidine core, followed by chlorination. The second strategy relies on the formation of the C5-phenyl bond on a pre-existing 2,4-dichloropyrimidine scaffold via a cross-coupling reaction.

Caption: Retrosynthetic analysis of this compound.

PART I: Synthesis via Chlorination of 5-Phenyluracil (Route A)

This classic and often preferred route involves two key stages: the synthesis of the 5-phenyluracil precursor and its subsequent chlorination.

Stage 1: Synthesis of 5-Phenyluracil

The synthesis of 5-phenyluracil can be achieved through various methods. A common approach is the condensation of a C3-synthon with a urea derivative. While a direct, detailed experimental procedure for 5-phenyluracil was not found in the initial search, a logical synthetic route can be constructed based on established pyrimidine syntheses.[4] One plausible method involves the reaction of a phenyl-substituted three-carbon component with urea.

Conceptual Protocol for 5-Phenyluracil Synthesis:

A potential starting material is ethyl 2-phenyl-3-oxopropanoate, which can be condensed with urea in the presence of a base to form the pyrimidine ring.

Caption: Conceptual workflow for the synthesis of 5-phenyluracil.

Stage 2: Chlorination of 5-Phenyluracil

The conversion of the hydroxyl groups of 5-phenyluracil to chlorine atoms is a crucial step. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or N,N-diethylaniline.[5][6] The base serves to neutralize the HCl generated during the reaction and can also act as a catalyst.

Detailed Experimental Protocol:

Reaction: 5-Phenyluracil to this compound

| Reagent/Solvent | Molar Ratio (to 5-phenyluracil) | Purpose |

| 5-Phenyluracil | 1.0 | Starting material |

| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | Chlorinating agent and solvent |

| N,N-Diethylaniline | 1.1 - 1.5 | Base and catalyst |

| Toluene | - | Co-solvent (optional) |

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-phenyluracil and phosphorus oxychloride.

-

Slowly add N,N-diethylaniline to the mixture while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be performed in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Excess POCl₃: Using an excess of phosphorus oxychloride ensures complete conversion of both hydroxyl groups to chlorides and can also serve as the reaction solvent.[5]

-

Tertiary Amine Base: The addition of a base like N,N-diethylaniline is critical to drive the reaction to completion by neutralizing the generated HCl. It can also form a Vilsmeier-Haack type intermediate with POCl₃, which is a more reactive chlorinating species.[6]

-

Aqueous Work-up: The careful quenching with ice-water is necessary to hydrolyze the excess POCl₃ and separate the product. The basic wash neutralizes any remaining acidic impurities.

PART II: Synthesis via Palladium-Catalyzed Cross-Coupling (Route B)

This modern and highly versatile approach allows for the introduction of the phenyl group in the final step of the synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[2][7]

Key Starting Material: 2,4-dichloro-5-halopyrimidine

A suitable starting material for this route is a 2,4-dichloropyrimidine bearing a halogen (preferably bromine or iodine) at the 5-position. 2,4-dichloro-5-bromopyrimidine is a commercially available or readily synthesizable compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (phenylboronic acid in this case) with a halide (the 5-bromo substituent). The chlorine atoms at the 2- and 4-positions are generally less reactive in palladium-catalyzed cross-coupling reactions than the bromine at the 5-position under specific conditions, allowing for selective coupling.[3]

Detailed Experimental Protocol:

Reaction: 2,4-dichloro-5-bromopyrimidine with Phenylboronic Acid

| Reagent/Solvent | Molar Ratio (to 2,4-dichloro-5-bromopyrimidine) | Purpose |

| 2,4-dichloro-5-bromopyrimidine | 1.0 | Starting material |

| Phenylboronic Acid | 1.1 - 1.5 | Phenyl group source |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Catalyst |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates boronic acid |

| Solvent (e.g., Dioxane/Water, Toluene/Ethanol) | - | Reaction medium |

Procedure:

-

To a reaction flask, add 2,4-dichloro-5-bromopyrimidine, phenylboronic acid, the palladium catalyst, and the base.

-

De-gas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

-

Add the de-gassed solvent system.

-

Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[2] Other palladium sources and ligands can be screened for optimal results.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, forming a more nucleophilic boronate species.[7]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is crucial for its stability and activity.

Reactivity and Synthetic Utility

This compound is a valuable intermediate due to the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[3][8] This regioselectivity is influenced by the electronic effects of the pyrimidine nitrogens and the phenyl substituent. This allows for the selective functionalization at the C4 position, followed by a subsequent reaction at the C2 position, opening avenues for the synthesis of a diverse library of disubstituted pyrimidines.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chlorinated Pyrimidines: These compounds are generally irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Palladium Catalysts: While generally not highly toxic, they can be sensitizers. Avoid inhalation of the powder.

-

Solvents: The organic solvents used in these syntheses are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes: the chlorination of 5-phenyluracil and the Suzuki-Miyaura cross-coupling of a 2,4-dichloro-5-halopyrimidine. The choice of route may depend on the availability of starting materials, scalability, and the desired purity of the final product. The differential reactivity of the chloro-substituents in the final product makes it a highly valuable and versatile intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize and utilize this important chemical entity.

References

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.

-

What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Benchchem.

-

Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate.

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

-

Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... ResearchGate.

-

Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed.

-

Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate.

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

-

Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-depth Technical Guide to the Chemical Properties of 2,4-dichloro-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine ring is one such "privileged structure," renowned for its presence in a multitude of biologically active compounds. Within this class, 2,4-dichloro-5-phenylpyrimidine (CAS No. 63558-77-0) stands out as a highly versatile and reactive intermediate. Its unique architecture, featuring an electron-deficient diazine ring, a strategic phenyl substituent, and two distinctively reactive chlorine atoms, makes it an invaluable building block for synthesizing complex molecular entities targeting a wide array of diseases. This guide offers a deep dive into the synthesis, reactivity, and analytical characterization of this pivotal compound, providing the technical insights necessary for its effective application in research and drug discovery.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, possessing the fundamental properties outlined below. These characteristics are crucial for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 63558-77-0 | [1] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [1] |

| Molecular Weight | 225.07 g/mol | [1] |

| Appearance | White to light yellow solid/powder | Inferred from analogues[2] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 181-182 °C @ 16 Torr | [1] |

| Purity | Typically >98% | [2] |

Synthesis: Forging the Dichlorinated Core

The primary synthetic route to this compound involves the chlorination of a corresponding uracil precursor, 5-phenyluracil (also known as 5-phenyl-2,4(1H,3H)-pyrimidinedione). This transformation is a standard method for converting the hydroxyl groups of the tautomeric amide form of uracil into reactive chloro groups.

The reaction is typically carried out using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine. The base serves to neutralize the HCl generated during the reaction, driving the process to completion.

Figure 2: Regioselectivity in the SₙAr reaction of 2,4-dichloropyrimidines.

This predictable regioselectivity allows for the sequential, controlled introduction of two different nucleophiles, making this scaffold ideal for building molecular diversity. The second chlorine at the C2 position can be substituted in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures).

Spectroscopic Analysis and Characterization

Accurate characterization of this compound is essential for verifying its synthesis and purity. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | - Phenyl protons: Multiplets in the aromatic region (approx. δ 7.3-7.6 ppm).- Pyrimidine proton (H6): A singlet further downfield (approx. δ 8.5-8.8 ppm) due to the electron-withdrawing effect of the ring nitrogens and chlorine atoms. |

| ¹³C NMR | - Phenyl carbons: Signals in the typical aromatic region (approx. δ 128-135 ppm).- Pyrimidine carbons: Signals for C2, C4, C5, and C6 will be distinct. The chlorinated carbons (C2 and C4) are expected to be significantly downfield (e.g., > δ 160 ppm), with C5 and C6 appearing at intermediate shifts. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to chlorine isotopes. The M⁺ peak (for ³⁵Cl₂) will be at m/z 224, M+2 at m/z 226, and M+4 at m/z 228, with a relative intensity ratio of approximately 9:6:1.<[3]br>- Fragmentation: Common fragments include the loss of a chlorine atom ([M-Cl]⁺, m/z 189) and further fragmentation of the pyrimidine ring. [4][3] |

| IR Spectroscopy | - Aromatic C-H Stretch: Bands above 3000 cm⁻¹.- Aromatic C=C & C=N Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹. |

Experimental Protocol: Selective C4-Amination

This protocol details a representative SₙAr reaction, demonstrating the selective substitution of the C4-chloro group with an amine nucleophile.

Objective: To synthesize 2-chloro-N-benzyl-5-phenylpyrimidin-4-amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or THF)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent.

-

Reagent Addition: To the stirred solution, add the amine base (TEA or DIPEA), followed by the dropwise addition of benzylamine at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (amine hydrochloride salt) has formed, filter it off. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-substituted product.

Self-Validation: The success of the reaction and the regioselectivity can be confirmed by LC-MS analysis of the final product, which should show a mass corresponding to the monosubstituted product, and by ¹H NMR, where the appearance of new signals for the benzyl group and the retention of the pyrimidine H6 singlet will confirm the structure.

Applications in Drug Discovery

The this compound scaffold is a key starting point for the synthesis of kinase inhibitors, a major class of anticancer drugs. The C4 and C2 positions allow for the introduction of different amine-containing groups that can form critical hydrogen bond interactions within the ATP-binding pocket of a target kinase. Furthermore, derivatives have been explored for their potential as antifungal and anti-inflammatory agents, highlighting the broad therapeutic applicability of this chemical core. [5]

Safety and Handling

As with related chlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated chemical fume hood. [6]

-

Exposure: May cause skin, eye, and respiratory irritation. It is classified as corrosive and can cause burns. [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture. [7] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Compchemhighlights. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

- Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

WIPO Patentscope. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 2,4-Dichloro-6-phenylpyrimidine | 26032-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2,4-Dichloro-5-fluoropyrimidine-2- 13 C, 15 N 2 99 atom 13 C, 98 atom 15 N, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

A Senior Application Scientist's Guide to 2,4-dichloro-5-phenylpyrimidine: Synthesis, Reactivity, and Application in Modern Drug Discovery

Executive Summary: 2,4-dichloro-5-phenylpyrimidine is a pivotal heterocyclic intermediate in medicinal chemistry. Its defining feature—two reactive chlorine atoms on an electron-deficient pyrimidine core—renders it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, with a particular focus on its application as a foundational building block in contemporary drug discovery programs. We will explore the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and contextualize its role in the development of targeted therapeutics.

Compound Identification and Physicochemical Profile

The first step in any rigorous scientific endeavor is the unambiguous identification of the material . This compound is cataloged under a unique identifier to ensure global consistency in research and manufacturing.

Chemical Abstracts Service (CAS) Number: 63558-77-0[1]

This CAS number is the definitive identifier for this specific chemical entity. A summary of its key physicochemical properties is presented below.

| Property | Value | Source/Comment |

| CAS Number | 63558-77-0 | [1] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | Calculated |

| Molecular Weight | 225.08 g/mol | Calculated |

| Appearance | White to light yellow powder or crystals | Typical for this class of compounds |

| Storage | 2-8 °C, Inert atmosphere, Keep in dark place | Recommended for stability |

Note: Detailed experimental data such as melting point and boiling point for this specific compound are not widely published. Researchers should refer to the supplier's Certificate of Analysis for batch-specific data.

Synthesis and Manufacturing Context

The synthesis of dichloropyrimidines is a well-established process in industrial chemistry, typically involving the chlorination of a corresponding uracil or pyrimidinedione precursor. For this compound, a common conceptual pathway begins with 5-phenyluracil.

The key transformation is a robust chlorination reaction, most frequently employing phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine to act as an acid scavenger.[2][3] The reaction proceeds by converting the hydroxyl groups of the uracil tautomer into chlorines.

Caption: General workflow for synthesizing this compound.

This process is highly effective, and optimizing reaction parameters such as temperature, time, and molar ratios of reagents is key to achieving high yield and purity, as demonstrated in the synthesis of analogous compounds like 2,4-dichloro-5-fluoropyrimidine.[2]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The immense utility of this compound in drug development stems from the differential reactivity of its two chlorine atoms towards nucleophiles. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the chlorine atoms, makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4] This reaction is the cornerstone of its application, allowing for the precise and controlled introduction of a wide array of functional groups.

Regioselectivity: The C4 vs. C2 Position

A critical aspect of SNAr on dichloropyrimidines is regioselectivity. For most 2,4-dichloropyrimidines, substitution generally favors the C4 position over the C2 position.[4] This preference is attributed to the greater stability of the intermediate Meisenheimer complex formed during the C4 attack. However, this selectivity is not absolute and can be influenced by the steric and electronic properties of substituents on the pyrimidine ring and the nature of the incoming nucleophile.[5] Understanding and controlling this regioselectivity is paramount for the efficient synthesis of desired target molecules.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks one of the electron-deficient carbon atoms (typically C4) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.

This powerful reaction allows for the sequential and often regioselective displacement of both chlorine atoms, providing a pathway to highly functionalized pyrimidine derivatives.

Applications in Drug Discovery

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7] 2,4-Dichloropyrimidines, including the 5-phenyl derivative, are indispensable starting materials for accessing these therapeutic agents.

-

Kinase Inhibitors: Many kinase inhibitors, particularly those targeting EGFR and CDK, utilize a 2,4-disubstituted pyrimidine core to anchor the molecule within the ATP-binding pocket of the enzyme.[8][9] The synthesis of these molecules often involves the sequential SNAr displacement of the two chlorine atoms with different amine nucleophiles.

-

Antiviral and Antifungal Agents: The pyrimidine structure is fundamental to nucleoside analogs and other compounds that interfere with viral or fungal replication pathways.[10]

-

Other Therapeutic Areas: Derivatives are being investigated as DPP-IV inhibitors for diabetes and VLA-4 antagonists for inflammatory diseases, highlighting the broad therapeutic potential of this chemical class.

The 5-phenyl group of the title compound can provide advantageous hydrophobic interactions within target protein binding sites, making it a particularly interesting starting point for structure-based drug design.

Experimental Protocol: Regioselective Monosubstitution with an Amine Nucleophile

This protocol provides a representative, self-validating methodology for the C4-selective SNAr reaction of this compound with a primary or secondary amine.

Objective: To synthesize a 2-chloro-4-(amino)-5-phenylpyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.0 - 1.2 eq)

-

Aprotic polar solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or Acetonitrile (ACN))

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

-

Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating/cooling apparatus

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

System Preparation: Assemble a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.

-

Reagent Addition:

-

To the flask, add this compound (1.0 eq).

-

Add the anhydrous solvent (e.g., THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add the tertiary amine base (e.g., DIPEA, 1.5 eq).

-

Begin stirring the solution at room temperature.

-

-

Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq) to the stirred solution via syringe. The addition is often done at 0 °C or room temperature to control the initial exotherm.

-

Reaction:

-

Allow the reaction to stir at room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion. The choice of temperature is critical for controlling regioselectivity; lower temperatures typically favor C4 substitution.

-

Causality Checkpoint: The tertiary amine base is crucial. It neutralizes the HCl generated during the reaction, preventing protonation of the nucleophile and driving the equilibrium towards the product.

-

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, more polar product spot.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Validation Step: The aqueous washes remove the hydrochloride salt of the base and any unreacted water-soluble reagents.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-chloro-4-(amino)-5-phenylpyrimidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be confirmed using 2D NMR techniques like NOESY or HMBC.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound must be consulted, data from closely related dichloropyrimidines provides essential guidance.

-

Hazards: Analogs like 2,4-dichloro-5-fluoropyrimidine are classified as corrosive and harmful if swallowed.[11][12] They can cause severe skin burns and eye damage.[12]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound, identified by CAS No. 63558-77-0 , is far more than a simple chemical identifier. It represents a gateway to vast chemical diversity, enabled by the predictable yet tunable reactivity of its dichloro-substituted pyrimidine core. For researchers in drug discovery, a deep understanding of its synthesis, the nuances of the SNAr reaction, and its safe handling are fundamental to leveraging its full potential. As a foundational building block, it continues to empower the development of next-generation therapeutics aimed at treating a wide spectrum of human diseases.

References

- This compound - CHIRALEN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH8Md6lyqul3MjE8_rk8yclXSoQrr0EB41gHV4m1U50b62a6r4Kse2pYC-0ilWZbOhq0RgAsQMrIzaH8UdfoX7HfFPsVdp4zwFOpDz-ob-CrMyuad6rth2XLUR7MKSGOiCtQtdTKX7uBsEau3qdcuGjQQGIHXdfvNupQ==]

- This compound | 63558-77-0 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlFoQPgPCzuY1ZwC1GRQzQsMjWDjLImF6eiFASiCZFfvPNn5fAc-oi-yltrb8EzY4gbREfNoUmdzogDi93SVVXpxCd9Q3IQd8g3QXbLs5ryp2Ep1o4HAYXoXATp3MWv_yd3AJ43myAHbevPbXSqvd_uNRns8wSfC5cujVFqElobaN9dBfQMJiJyrg=]

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQtvRELTFlSl0A6AY1EDz6_fce65oCh7ahz3lcUKbymmTC6Ih8O619MsJlTEI24h7i1n1E-GNW-jny9sDU6x1H4ts8z9ravM-BS1l2W0mCc39rTjW6GCjhDaQpW5-92z5GftfvYkNxKUcBoR4sVXFMZFAGb7zSguNVS8TlN64RJMEMeh2cmAlNurHLwZI-ICHpmf8lsMhNoaJq-X6_HsWJvxLzbnmg9zHBFaYnm9KT6TaefPY1Eizbb17arnO6Hj0Q]

- SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQyJ4lSzZbqc3krLXCfO3uECFztMH_1ozbDA3IQlQ8kp8PlMGTeZmP2K7qSutv0OxlwOpnzZX9j2SBPWv9UN26W_Y9CHMHBZiZ2Ax9tW2s_FIKEMgcGvhbkYb9Ufp_Z56w6oI0G2EY2nLO-OMId84_6ptrdkZQqr5KjpEota5_FwmvtA8dR8xPYhgSuoXAyCeK]

- 2,4-D 101: Everything Farmers Need to Know About 2,4-D - FBN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElCYDwTYwxOltSjo41-sKYgsFAJ4U8FurPpPIMDNCk7FloU1EhmJLwhLVQkLWkIgNgzo9wKjrH5mXnodaUIfzeIeVz3yF1FwaCdQgO--EJ9sDESsvDSm9ACl9aNELs1LdjjPI=]

- 2,4-Dichloro-5-methylpyrimidine: A Vital Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_z9vlRFKyv4kcOruwBKT81UgW4f5iBSJVZQ15whrCKCudMMCI4lM8dyeejNTaPWfA6nIBYRQlG-M3ZgiAgrNOZ1kbu6_cnzkhzMVgaK-Z8ZlPMGEVs85nbhIDZrPH8hjgLJ0o5rEZa6elO5pHroAM6QtZcBd3oaRCocuDXorJZW7NcuhAghhu3ynF5RunWBfzd5zsrEltu-s0oGk25-LyyOcCropLDYS0uYr8h1mrBd-7acmCEn19EvhRw==]

- Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfdTywzd_8JqsS9P3HR_KxrTiwGnz_2cgNvGqHxTxBcaTxAZOnVjIlQ_RgRcdn5Pg-LEMuYQE0_IS-vBk4tytiUtDoH0jl3TcRvBPmo80GOHQXfU0UdGzgEU7WGVC0XdySSxEb3X6B2e83q5mLXOPSnFP_KdkkRhwPbDL2X_t2v-m_FMqwrKFrW__rwg18Kr1Bb567d9DCrOejK61S3xPm3Zt4NQIbElvale13rxa1cjJGP1UouYtLqOpqa97pHyWGw0pcur-BlzRS6tT-n_SXOImMh3wBaoc-Mz2Qe3at8v6vLhjABjxF3Ptyc4xZJGtM82QKX4JiEldg6cMmHA1D8XOy0A3Zux0oJW6tJBcrRT3793zUM6z4nQ==]

- 2,4-Dichloro-6-phenylpyrimidine 26032-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJqHBYvDVUAsxUojcs2fracntwYnGbnS43XKSmtykl353XhOEGIWXzGFgzhYuFYsG22LdOB99nBaWEYLE7-rwPF6S1vxxgYE-l9Wd6e0yRARr1V6qq4mzZ2JD-N18H900JwRSIlg==]

- The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8gWpUazO5R2YS6CGriiB71r7kBCaJsz_ORCDGp6A-QW0zTCtkRQjkam3XbMesZioyVarR0nSGay02cHwIsMuymrQsTNRuqNYwXmGYBo_vpz3bW1ZH7YGAO6VLe1hLxwq1AmZDFAIUvZSpPy5vXLXXvIe5okHE8C4cXAmlg8K2GNeefmYoMy33gudxoBPB3Idr7L7bq11eAL1H6bz8wR1wwtp4YCoUQ59HqoUr]

- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEod_q4819DYfX7yNqGfFznBo5bIlcYfsRWxNx5LjxDRI-3aA6Kv8YPv1K4VbOhSvIYSapehd4Gzxmu6kMfd5Uf8NTIT_39hWH6h9yTDHQiQgQ4F6ovsfbSrmJFl1EGwrQJIui_yVmzhzViJPx5U8Xkl1mBbsJfeCvhGDqeD5KxC8gDdNMKKLR0BCWhdCDiNIGadFVCvxP52pvOVJ5DwEiPaxQVLoE57UV9htT25MThHJqQ7E4sHMkqI9TVRtSKkA==]

- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvdn07lAEFDOv--jBdPSGngsU6TjedVuBgtZ-bmAkQ3hQYxpC9cJMhpQeRDUtICPATbjo2Be32PzTdM6te0O4CBOSv5UHKcwnHzdbxJ-SPjutIFGCQt7sFHd3Cccj4OHwpFpAc]

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwG8Bzni7lrB7macd7Sxa3U2TtvDVyg5wPiRMGHLY0oN3z8YlTP2sHPq7fQvN9d9OMXJh5lCg2DBe2d8K6SDp9uWMHyZIfl7i7UMwFgleRv2XKtPdOGfNjkFgwLer7OxF1qI8T6UtYeFgNLR0=]

- Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiV2z2-MSvsCRkOrD8E8oxVED_gkgcFrooU_pmNu6qhydxKXgWfGUHc3guhrWgMcsbdplJ15lJ_KlOVOYAjcY5yIq0rCiQ-l6VcYUTa-wGtFp6zMSqNNVTbS4MDa17sJO0IvPsTiVphM9jGjOHj97HqzW3XKX-CdG8lDjul-x8QDDqO9ANx5p2vYmV40LvhmquHhhapQ==]

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEGwk2Ts17yc32J-wJhCz6nflDxu6ysMUcW_KH-coTNuAc0XuNU70Gt9miK0XdXcRtMRZYhPpNMrTgTK4pdMZte1WaDuZmwTSiG4W_PvOeS53dNv99HevxAFCl4l873FvZJmjqrNoaIOUX7tJLFF6s8_jLDtyYSw4UYiLyheWvZ_vZPw3KpQhc4292by2xNqg9YbyNIimhhUjXxkhvOe42yt64cOyWp_oG7tqUmceSzvs=]

- FarmAg 2,4-D Herbicide Safety Guide | PDF | Dangerous Goods | Water - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE78ewpqfSth5bdEegkAOVrYiNpk6KnT3pCgSrL8tNXDXLSY4xWpoK-0gdFp7U3CoJFO3-01OqCcKgxHIn13ddQ-Fqo88bb0HTabhl8_MdxSAnMClqM6IXkgZIxnUJHQdplM4TyrRO_fmCk5dNgBprfp3N]

- 2,4-Dichloro-5-iodopyrimidine: A Key Building Block for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvcDtN9rLpq6-tCkFaZyipNcP_4TOWyINrGXnJy8vVc6S-mRhRzp1rUqjCMcRJ2GHpzrGnsUCPey5BfLvNDabV5y2NMrJuGx09OTE7vVUNaU64jRPnDRFywuVh6eaDNGCIXcp3BSEI-fzs-vFMtRY1hZ03jMqKJhUv6jQf4JBuMjAxABZ5tH4MT7cw4vbqF7srckuJ1qDt9GPLVpwm7lCaivuTzBWS-7E5RowPYcgvmWSY0ZmofLUTCA==]

- 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtB9AyDzzfRce4lWcJ1zCKjU0arkfi_Mlc7T9-UEjIM6whr3FpScF748b1cKZ7srSkm3vy-Gbm6k9x0yIs8rBNyo11RwPpa8BIBXSpU--LELdcVwCVAoFRw-t3Ihtpo3lK-aR8w4ymsLWxidLbCPZoCTB2AjsZj2vGLk7CqdLwTCFNRX8=]

- 2,4-Dichloro-5-methylpyrimidine 98 1780-31-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0z3I3tsRgSx40VsdGGOVYqzs11FNIhz-dYBvU75HI9d_CwGw797NFVSv9S9XQGWOb7hxpD2dWTGlU4q0_EuDdZEMikK6iLPvQr7dZ8lLGNL0jsXf0ADlE9Srd9fHBf2hc1zpIiUZ6wBJidaUUW2rlSLrtlA==]

- Recent Advances in Pyrimidine-Based Drugs - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Q8wEezDIYRIR1tLzFAWPSdYfS1FEmJLaA55Kjluqo_L7q-hvqjcBocjB3iko0QRPGVCbUfR5NcKbH83RdgcTpL-U9nbjR_11DsFGFfVfP7VKDmd8RU6WaPJHzAmZLW4WXw==]

Sources

- 1. This compound | 63558-77-0 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. fbn.com [fbn.com]

Navigating the Solubility Landscape of 2,4-dichloro-5-phenylpyrimidine: A Technical Guide for Drug Development Professionals

An In-depth Guide to Predicting and Determining the Solubility of 2,4-dichloro-5-phenylpyrimidine in Organic Solvents, Addressing the Prevailing Data Gap with Theoretical Models and Validated Experimental Protocols.

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile scaffold, which allows for diverse functionalization. However, a notable gap exists in the public domain regarding its fundamental physicochemical properties, particularly its solubility in common organic solvents. This technical guide addresses this critical knowledge gap by providing a comprehensive framework for both predicting and experimentally determining the solubility of this compound. We delve into the theoretical underpinnings of solubility, leveraging established models such as Hansen Solubility Parameters (HSP) and providing a pathway for their application through group contribution methods. Furthermore, this guide presents a detailed, step-by-step experimental protocol based on the gold-standard shake-flask method, empowering researchers to generate reliable and reproducible solubility data. By combining theoretical predictions with robust experimental validation, this document serves as an essential resource for researchers, scientists, and drug development professionals to accelerate the progression of this compound and its derivatives in the drug discovery pipeline.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. Insufficient solubility can lead to erratic absorption, suboptimal in vivo exposure, and hinder the development of suitable dosage forms.

This compound presents a promising scaffold for the synthesis of novel therapeutics. Its dichlorinated pyrimidine core offers two reactive sites for nucleophilic substitution, enabling the creation of diverse chemical libraries. The presence of the phenyl group at the 5-position influences the molecule's lipophilicity and potential for π-π stacking interactions, further contributing to its pharmacological potential.

Despite its synthetic utility, the lack of published solubility data for this compound in organic solvents poses a significant bottleneck for its development. Organic solvents are indispensable in various stages of drug development, including synthesis, purification, crystallization, and formulation. An understanding of the compound's solubility in these solvents is therefore paramount for efficient process development and rational formulation design.

This guide aims to bridge this data gap by providing a dual approach: a theoretical framework for predicting solubility and a practical guide for its experimental determination.

Physicochemical Properties of this compound and Analogs

While specific experimental data for this compound is scarce, we can infer some of its properties by examining closely related analogs. Table 1 summarizes the available data for similar dichloropyrimidine derivatives. These analogs provide valuable context for estimating the properties of our target compound and for selecting appropriate solvents for experimental studies.

| Property | This compound (Target) | 2,4-dichloro-5-methylpyrimidine | 2,4-dichloro-5-fluoropyrimidine | 2,4-dichloro-6-phenylpyrimidine |

| Molecular Formula | C₁₀H₆Cl₂N₂ | C₅H₄Cl₂N₂ | C₄HCl₂FN₂ | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.07 g/mol | 163.00 g/mol [1] | 166.97 g/mol [2] | 225.07 g/mol |

| CAS Number | 63558-77-0 | 1780-31-0[1] | 2927-71-1[2] | 26032-72-4 |

| Melting Point (°C) | Data not available | 26-28[1] | 37-41 | 85-89 |

| Boiling Point (°C) | Data not available | 108-109 @ 11 mmHg[1] | 67-68 @ 6 torr[2] | Data not available |

| Predicted logP * | ~3.8 | ~2.2 | ~2.2 | ~3.8 |

| Predicted logP values are estimations based on computational models and should be used as a guide. The value for the target compound is predicted to be similar to its 6-phenyl isomer. |

The phenyl group in this compound is expected to significantly increase its lipophilicity compared to the methyl or fluoro-substituted analogs, suggesting a higher logP value and a preference for less polar organic solvents.

Theoretical Prediction of Solubility: A Priori Assessment

In the absence of experimental data, theoretical models offer a valuable first-pass assessment of a compound's solubility profile. These models can guide solvent selection for experimental work, saving time and resources.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a fundamental principle in predicting solubility. It suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. This compound possesses a combination of polar (the dichloropyrimidine ring with nitrogen atoms) and non-polar (the phenyl group) characteristics. Therefore, its solubility will be a balance of these competing factors. We can anticipate moderate to good solubility in solvents that can engage in both polar and non-polar interactions.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative approach to the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles.

-

δp (Polar forces): Arising from permanent dipoles.

-

δh (Hydrogen bonding): Reflecting the energy of hydrogen bonds.

The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Estimating HSP for this compound:

Since experimental HSP values for our target compound are unavailable, we can estimate them using the group contribution method . This method assigns specific values to the different functional groups within a molecule and sums them to obtain the overall HSP.

Workflow for HSP Estimation and Solubility Prediction:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For a more rigorous, quantum chemistry-based prediction, COSMO-RS can be employed. This model calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. While computationally more intensive, COSMO-RS can provide highly accurate solubility predictions without the need for empirical parameters.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are valuable, experimental determination of solubility remains the gold standard for obtaining accurate and reliable data. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method (e.g., HPLC-UV, UPLC-MS).

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS system

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions to prepare a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is enough solid to maintain a saturated solution with undissolved solid present throughout the experiment.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Equilibrate for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the calibration standards and the diluted samples by HPLC-UV or UPLC-MS.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the shake-flask solubility determination.

Expected Solubility Trends and Solvent Selection

Based on the structure of this compound, we can predict its general solubility behavior in different classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate | The pyrimidine ring can act as a hydrogen bond acceptor, but the overall lipophilicity of the molecule may limit high solubility. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO | Good to High | These solvents have dipole moments that can interact favorably with the polar pyrimidine core, and their organic nature can accommodate the phenyl group. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good to High | The "like dissolves like" principle applies well here due to the presence of chlorine atoms in both the solute and solvent. |

| Aromatic Solvents | Toluene, Xylene | Moderate to Good | The phenyl group of the solute can engage in favorable π-π stacking interactions with the aromatic solvent. |

| Non-polar Aliphatic Solvents | Heptane, Hexane | Low | The significant polarity of the dichloropyrimidine ring will likely lead to poor solubility in highly non-polar solvents. |

Conclusion

This technical guide provides a comprehensive strategy for addressing the current data gap on the solubility of this compound in organic solvents. By combining theoretical prediction methods like Hansen Solubility Parameters with the robust and reliable shake-flask experimental protocol, researchers can efficiently and accurately characterize this important building block. The presented workflows and expected solubility trends offer a solid foundation for informed solvent selection in synthesis, purification, and formulation activities, ultimately accelerating the development of new drug candidates derived from this promising scaffold.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.

- Avdeef, A. (2012).

Sources

2,4-Dichloro-5-phenylpyrimidine: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract: This technical guide offers a detailed examination of 2,4-dichloro-5-phenylpyrimidine, a pivotal intermediate in contemporary medicinal chemistry. It covers the compound's essential physicochemical characteristics, synthesis, and reactivity, with a focus on its strategic application in the design and development of novel therapeutic agents. This document is tailored for researchers, chemists, and professionals within the drug discovery and development sector, providing actionable insights and robust protocols to optimize its use in a laboratory setting.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrimidine ring system is a 'privileged scaffold' in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Within the diverse family of pyrimidine derivatives, this compound emerges as a particularly strategic building block. The two chlorine atoms at the C2 and C4 positions are highly reactive leaving groups, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This predictable reactivity profile is invaluable for the systematic construction of compound libraries during the hit-to-lead and lead optimization stages of drug discovery. The phenyl substituent at the C5 position introduces steric bulk and electronic features that can be crucial for modulating target binding and pharmacokinetic properties. This guide aims to provide a comprehensive technical overview of this versatile compound, enabling chemists to leverage its full synthetic potential.

Physicochemical Properties

A solid understanding of a molecule's physicochemical properties is critical for its effective application, influencing reaction conditions, solubility, and ultimately, its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.07 g/mol |

| CAS Number | 63558-77-0 |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 85.0 to 89.0 °C[1] |

| Purity | >98.0% (GC)[1] |

| Storage | Room Temperature, Recommended in a cool and dark place (<15°C), Store under inert gas[1] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound is dominated by the differential reactivity of its two chlorine atoms. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group, a characteristic that can be exploited for selective, stepwise functionalization.[2]

General Synthesis Route

The prevalent method for synthesizing this compound involves the chlorination of a dihydroxy precursor, 5-phenyluracil, using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Caption: Synthetic route to this compound.

Regioselective Reactivity: A Gateway to Molecular Diversity

The true synthetic power of this intermediate is unlocked through its sequential reactions with nucleophiles. By controlling the reaction conditions, chemists can achieve either mono- or di-substitution with a high degree of regioselectivity.

-

Monosubstitution: Under controlled conditions (e.g., lower temperature, stoichiometric nucleophile), substitution occurs preferentially at the C4 position.

-

Disubstitution: Using an excess of a nucleophile or more forcing conditions leads to the substitution of both chlorine atoms. For the introduction of two different nucleophiles, a stepwise approach is employed, capitalizing on the initial C4 selectivity.

Caption: Regioselective substitution of this compound.

Applications in Drug Discovery

The 2,4-disubstituted-5-phenylpyrimidine framework is a common feature in many kinase inhibitors. The pyrimidine core often acts as a hinge-binding motif, while the substituents at the C2 and C4 positions are tailored to interact with specific pockets within the ATP-binding site of the target kinase. This scaffold has been instrumental in the development of inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.[5][6]

Experimental Protocols

The following protocols are intended as a general guide. A thorough risk assessment and review of the Safety Data Sheet (SDS) are mandatory before any experimental work.

Synthesis of this compound

Materials:

-

5-Phenyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or other suitable base[3]

-

Toluene or other high-boiling solvent[4]

-

Ice, Saturated sodium bicarbonate, Brine

-

Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried flask equipped with a reflux condenser, suspend 5-phenyluracil in toluene.

-

Chlorination: Add phosphorus oxychloride, followed by the slow addition of N,N-dimethylaniline. Heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, carefully quench the reaction mixture by pouring it onto a stirred mixture of crushed ice and DCM.

-

Extraction & Wash: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying & Concentration: Dry the organic phase over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the title compound.

General Protocol for C4-Selective Amination

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

-

Anhydrous solvent (e.g., n-Butanol, THF, Dioxane)[2]

Procedure:

-

Setup: Dissolve this compound in the anhydrous solvent under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add the amine nucleophile, followed by DIPEA.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor progress by TLC or LC-MS.

-

Work-up & Purification: Upon completion, remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer, dry, and concentrate. Purify the crude material via column chromatography.

Safety and Handling

This compound is a hazardous substance that can cause severe skin burns and eye damage and may cause an allergic skin reaction.[7][8] It is harmful if swallowed.[7][8] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Consult the material's Safety Data Sheet (SDS) for comprehensive hazard and handling information.[7][9][10][11]

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its well-defined regioselective reactivity provides a robust platform for the synthesis of diverse compound libraries, particularly for kinase inhibitor programs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

MSDS of 2,4-Dichloro-5-methoxypyrimidine. (2014). [Link]

-

PubMed. Clinical Manifestations, Treatment, and Prevention of Acute Irritant Contact Dermatitis Caused by 2,4-Dichloro-5-Methylpyrimidine. [Link]

-

The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. [Link]

-

2,4-Dichloro-5-methylpyrimidine: A Vital Pharmaceutical Intermediate. (2025). [Link]

-

PubChem. 2,4-Dichloro-5-ethylpyrimidine. [Link]

-

What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. [Link]

-

ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]

- Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... [Link]

-

PubChem. 2,4-Dichloro-5-fluoropyrimidine. [Link]

-

Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

- Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply. [Link]

- Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine.

-

ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]

-

PubMed Central. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. [Link]

-

MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

-

New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

Sources

- 1. 2,4-Dichloro-6-phenylpyrimidine | 26032-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2,4-dichloro-5-phenylpyrimidine: A Technical Guide for Researchers

Introduction: The Significance of 2,4-dichloro-5-phenylpyrimidine in Drug Discovery

This compound stands as a pivotal scaffold in the landscape of medicinal chemistry and drug development. Its unique electronic and structural features, characterized by a phenyl group at the C5 position and two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring, render it a versatile building block for the synthesis of a diverse array of bioactive molecules. The phenyl group introduces a key point for steric and electronic modification, while the chloro-substituents provide reactive handles for nucleophilic substitution, allowing for the facile introduction of various functional groups. This strategic combination has led to the development of compounds with a wide spectrum of pharmacological activities, including but not limited to kinase inhibitors, antiviral agents, and modulators of other significant biological targets.

A thorough and unambiguous characterization of this core structure is paramount to ensure the integrity of downstream synthetic transformations and the ultimate biological evaluation of its derivatives. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein are intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important chemical entity.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound provide distinct signatures for its constituent atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the pyrimidine ring proton and the protons of the phenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | Singlet (s) | 1H | H6 (pyrimidine) |

| ~7.60 - 7.50 | Multiplet (m) | 5H | Phenyl-H |

Interpretation and Causality:

-

Pyrimidine Proton (H6): The proton at the C6 position of the pyrimidine ring is expected to resonate at a significantly downfield chemical shift (~8.80 ppm). This is due to the strong deshielding effect of the two electronegative nitrogen atoms within the aromatic ring. Its multiplicity is a singlet as there are no adjacent protons to couple with.

-

Phenyl Protons: The five protons of the phenyl group are predicted to appear as a complex multiplet in the aromatic region (~7.50-7.60 ppm). The exact chemical shifts and coupling patterns will depend on the rotational dynamics of the phenyl ring and the electronic effects of the dichloropyrimidine moiety.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C2/C4 (C-Cl) |

| ~160.0 | C2/C4 (C-Cl) |

| ~158.0 | C6 |

| ~135.0 | C1' (ipso-phenyl) |

| ~131.0 | C4' (para-phenyl) |

| ~129.5 | C2'/C6' or C3'/C5' (ortho/meta-phenyl) |

| ~129.0 | C2'/C6' or C3'/C5' (ortho/meta-phenyl) |

| ~125.0 | C5 |

Interpretation and Causality:

-

Carbons Bearing Chlorine (C2/C4): The carbons directly attached to the electronegative chlorine atoms are expected to be significantly deshielded and appear at the downfield end of the spectrum (~160.0-165.0 ppm).

-

Pyrimidine Carbons (C5, C6): The C6 carbon is deshielded by the adjacent nitrogen atoms, while the C5 carbon, substituted with the phenyl group, will have its chemical shift influenced by both the ring nitrogens and the phenyl substituent.

-

Phenyl Carbons: The phenyl carbons will exhibit chemical shifts typical for a substituted benzene ring. The ipso-carbon (C1'), directly attached to the pyrimidine ring, will be a quaternary carbon with a distinct chemical shift. The ortho, meta, and para carbons will have slightly different chemical shifts due to the electronic influence of the pyrimidine substituent.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Insert the NMR tube into the spectrometer (a 400 or 500 MHz instrument is recommended for good resolution). Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline-corrected. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~1600 - 1450 | C=C and C=N stretch (aromatic rings) | Strong to Medium |

| ~1200 - 1000 | C-Cl stretch | Strong |

| ~800 - 700 | C-H bend (aromatic out-of-plane) | Strong |

Interpretation and Causality:

-

Aromatic C-H Stretch: The absorption bands in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching vibrations in the pyrimidine and phenyl rings.

-

Ring Stretching Vibrations: The strong to medium absorptions between 1450 and 1600 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the two aromatic rings.

-

C-Cl Stretch: The presence of the two chlorine atoms will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The exact position can be influenced by the overall molecular structure.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted phenyl and pyrimidine rings will produce strong bands in the 700-800 cm⁻¹ region, which can be diagnostic for the substitution pattern.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

| Predicted m/z | Assignment |

| 224/226/228 | [M]⁺˙ (Molecular ion) |

| 189/191 | [M-Cl]⁺ |

| 154 | [M-2Cl]⁺ |

| 127 | [C₆H₅-C=C-CN]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 224, with characteristic isotopic peaks at m/z 226 and 228 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected intensity ratio for a species with two chlorine atoms is approximately 9:6:1.

-

Fragmentation Pattern: Upon electron ionization, the molecule is expected to fragment through characteristic pathways. The loss of a chlorine radical is a likely initial fragmentation step, leading to a cation at m/z 189 (and its isotope at m/z 191). Subsequent loss of the second chlorine atom would result in a fragment at m/z 154. Cleavage of the pyrimidine ring can also occur, and the stable phenyl cation ([C₆H₅]⁺) at m/z 77 is also an expected fragment.

Predicted Fragmentation Pathway

Caption: Predicted electron ionization fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) coupled with a gas chromatograph (GC-MS) or direct infusion is a standard method for analyzing volatile and thermally stable organic compounds.

Step-by-Step Methodology:

-

Sample Introduction: For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion